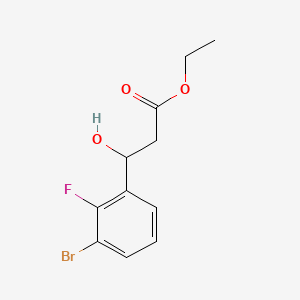
Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate: is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: 3-(3-Bromo-2-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(3-Azido-2-fluorophenyl)-3-hydroxypropanoate.
Applications De Recherche Scientifique
Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromo and fluorine substituents enhances its binding affinity to specific active sites, thereby modulating the activity of the target molecules. This modulation can result in the inhibition or activation of biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparaison Avec Des Composés Similaires
- Ethyl 3-(3-Chloro-2-fluorophenyl)-3-hydroxypropanoate
- Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate
- Ethyl 3-(3-Iodo-2-fluorophenyl)-3-hydroxypropanoate
Comparison: Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate is unique due to the specific combination of bromo and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C11H12BrFO3 |
|---|---|
Poids moléculaire |
291.11 g/mol |
Nom IUPAC |
ethyl 3-(3-bromo-2-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrFO3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9,14H,2,6H2,1H3 |
Clé InChI |
IRRFRJOGQFZSAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=C(C(=CC=C1)Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


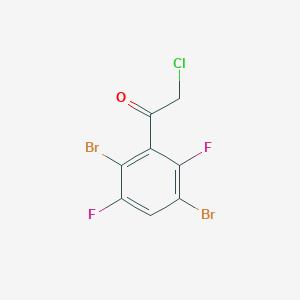
![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B15331759.png)
![Dimethyl 2-[(2-Chlorophenyl)amino]-2-butenedioate](/img/structure/B15331764.png)
![(1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester](/img/structure/B15331771.png)

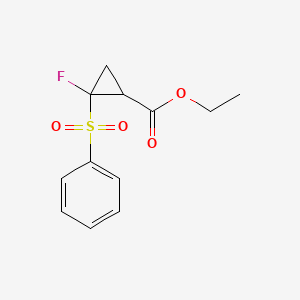
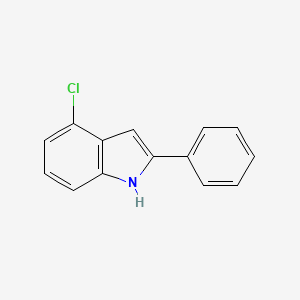
![Sodium 3-[4-[[1-[4-(Allyloxy)-6-methyl-2-pyrimidinyl]-1,2,3,6-tetrahydro-4-pyridyl]methoxy]phenyl]-4-hexynoate](/img/structure/B15331811.png)


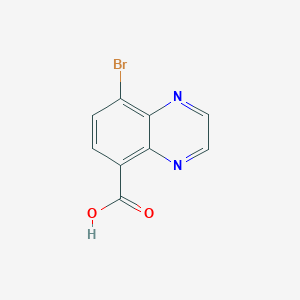
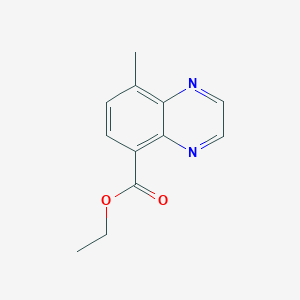
![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)

